4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide
CAS No.:
Cat. No.: VC16018313
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H14N2O3 |
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Molecular Weight | 306.3 g/mol |
IUPAC Name | 4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
Standard InChI | InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23) |
Standard InChI Key | BBWITAIHTBXEMO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound is formally named 4-hydroxybenzoic acid [(2-hydroxy-1-naphthalenyl)methylene]hydrazide, with the systematic IUPAC designation N'-[(2-hydroxynaphthalen-1-yl)methylidene]-4-hydroxybenzohydrazide. Its molecular formula is C₁₈H₁₅N₂O₃, derived from the condensation of 4-hydroxybenzoic acid hydrazide and 2-hydroxy-1-naphthaldehyde.
Structural Characteristics
The molecule features:
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A 4-hydroxybenzoyl group linked to a hydrazine-derived backbone.
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A 2-hydroxy-1-naphthalenyl substituent connected via an imine (-C=N-) bond.
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Intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen, stabilizing the E-configuration of the Schiff base .
Synthesis and Optimization
Conventional Reflux Method
The synthesis follows established protocols for hydrazide-aldehyde condensations :
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4-Hydroxybenzoic acid hydrazide is prepared via refluxing ethyl 4-hydroxybenzoate with hydrazine hydrate in ethanol (65% yield, 2 hours) .
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The hydrazide is condensed with 2-hydroxy-1-naphthaldehyde in ethanol under reflux (3–7 hours), monitored by TLC.
Reaction Scheme:
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency :
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Conditions: 180–350 W, 3–5 minutes in methanol or water.
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Advantages:
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Yield increases from 65% (reflux) to 93–97%.
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Eliminates recrystallization needs due to high purity.
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Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
Key bands observed in analogous hydrazides :
Functional Group | Absorption Range (cm⁻¹) | Assignment |
---|---|---|
Imine (C=N) | 1590–1615 | Stretching |
Hydrazide (NH) | 3217–3321 | Stretching |
Phenolic (O-H) | 3200–3400 | Stretching |
Notable Absences:
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Primary amine (-NH₂) bands (3217–3321 cm⁻¹) in the hydrazide precursor disappear upon Schiff base formation .
Nuclear Magnetic Resonance (¹H NMR)
Data extrapolated from similar systems :
Proton Environment | Chemical Shift (δ, ppm) |
---|---|
Phenolic -OH | 9.92–11.94 |
Imine (-CH=N) | 8.50–8.70 (singlet) |
Naphthalenyl aromatic | 6.80–8.20 (multiplet) |
Hydrazide (-NH) | 11.31–11.94 |
Crystallographic and Conformational Analysis
Dihedral Angles and Hydrogen Bonding
In analogous structures (e.g., N′-(4-diethylamino-2-hydroxybenzylidene)-4-methylbenzohydrazide) :
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Dihedral angles between aromatic rings: 18.9–30.3°, indicating moderate conjugation.
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Intramolecular O-H⋯N hydrogen bonds stabilize the planar configuration.
Crystal Packing
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N-H⋯O intermolecular hydrogen bonds form chains along the a-axis.
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π-π stacking between naphthalenyl and benzoyl groups enhances thermal stability.
Physicochemical Properties
Property | Value/Range |
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Melting Point | 260–265°C (decomp.) |
Solubility | DMSO > Ethanol > Water |
Molar Mass | 313.33 g/mol |
λₘₐₛ (UV-Vis) | 320–350 nm (π→π*) |
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